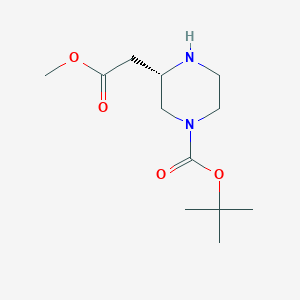

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVFRLASKOYKX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424917 | |

| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217810-25-7 | |

| Record name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester, a chiral building block of significant interest in medicinal chemistry, holds a pivotal role in the synthesis of complex pharmaceutical agents. Its structural motif, featuring a piperazine core mono-protected with a tert-butoxycarbonyl (Boc) group and possessing a stereocenter at the C-2 position with an acetic acid methyl ester side chain, offers a versatile platform for asymmetric synthesis and the introduction of diverse functionalities. The piperazine ring is a well-established pharmacophore, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability to drug candidates.[1] The strategic placement of the Boc protecting group allows for selective manipulation at the unprotected nitrogen, making this compound an invaluable intermediate in the construction of novel therapeutics.[2]

This technical guide provides a comprehensive overview of the known and predicted physical properties of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. It is designed to be a practical resource for researchers, offering not only a compilation of its physicochemical characteristics but also detailed, field-proven methodologies for its analytical characterization. Understanding these properties is paramount for its effective utilization in synthetic strategies, reaction optimization, purification, and formulation development.

I. Chemical Identity and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a synthetic intermediate is the bedrock of its successful application. This section details the key identifiers and physicochemical parameters of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.

Chemical Structure and Identifiers

The molecular structure of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is foundational to its reactivity and physical behavior. The presence of the chiral center, the lipophilic Boc group, and the polar ester functionality all contribute to its unique characteristics.

Caption: 2D Structure of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [3] |

| CAS Number | 1217810-25-7 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |

| Molecular Weight | 258.31 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(=O)OC | [3] |

| InChIKey | VLMVFRLASKOYKX-VIFPVBQESA-N | [3] |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Comments | Source |

| Appearance | Typically a solid | May appear as a colorless to light yellow solid or a solid-liquid mixture at room temperature. | [4][5] |

| Melting Point | Data not available | The melting point of the analogous carboxylic acid, (S)-4-N-Boc-piperazine-2-carboxylic acid, is reported to be in the range of 231-239 °C. Esterification would be expected to lower the melting point. | |

| Boiling Point | ~336 °C (Predicted) | This is a computationally predicted value and should be used with caution. Experimental determination is recommended for accurate assessment. | [6] |

| Solubility | Soluble in some organic solvents | Reported to be soluble in solvents like dichloromethane. Generally expected to be soluble in a range of common organic solvents such as ethyl acetate, methanol, and chloroform due to the presence of both polar and non-polar functionalities. | [5] |

| pKa | ~7.26 (Predicted) | This predicted value pertains to the basicity of the unprotected secondary amine on the piperazine ring. | [6] |

| Storage | 2-8°C, protect from light | Recommended storage conditions to maintain stability and prevent degradation. | [2][6] |

| Stability | Stable under normal storage conditions | Should be kept away from strong acids, bases, and oxidizing agents to prevent decomposition. | [5] |

II. Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimentally obtained spectra for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester are not widely published, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc group (-C(CH₃)₃) | ~1.45 | Singlet | 9H |

| Piperazine ring protons (-CH₂-) | ~2.50 - 4.20 | Multiplets | 7H |

| Acetic acid side chain (-CH₂-COO) | ~2.40 - 2.60 | Multiplet (dd) | 2H |

| Methyl ester (-OCH₃) | ~3.70 | Singlet | 3H |

| Piperazine N-H | Variable (broad singlet) | Broad Singlet | 1H |

Rationale: The Boc group protons will appear as a sharp singlet due to their equivalence and lack of adjacent protons. The methyl ester protons will also be a singlet. The protons on the piperazine ring and the adjacent methylene group of the side chain will show complex splitting patterns (multiplets) due to diastereotopicity and coupling with each other. The chemical shift of the N-H proton is variable and depends on concentration and solvent.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Boc group (-C (CH₃)₃) | ~80.0 |

| Boc group (-C(CH₃ )₃) | ~28.5 |

| Boc group (-C =O) | ~155.0 |

| Piperazine ring carbons (-C H₂-) | ~40.0 - 55.0 |

| Acetic acid side chain (-C H₂-COO) | ~38.0 |

| Ester carbonyl (-C =O) | ~172.0 |

| Methyl ester (-OC H₃) | ~52.0 |

Rationale: The carbonyl carbons of the Boc and ester groups will appear downfield. The quaternary carbon of the Boc group will be around 80 ppm, while the methyl carbons will be significantly upfield. The carbons of the piperazine ring and the side chain will appear in the aliphatic region.

Predicted Infrared (IR) Spectral Data

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | ~3300 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium to Strong |

| C=O Stretch (Boc carbamate) | ~1680 - 1700 | Strong |

| C=O Stretch (ester) | ~1735 - 1750 | Strong |

| C-O Stretch (ester and carbamate) | ~1150 - 1250 | Strong |

Rationale: The spectrum will be dominated by two strong carbonyl absorptions for the Boc group and the methyl ester. The presence of an N-H bond will be indicated by a broad absorption in the 3300-3400 cm⁻¹ region. Aliphatic C-H stretches will be present below 3000 cm⁻¹.

III. Experimental Methodologies for Physicochemical Characterization

To ensure the quality and consistency of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester for research and development, rigorous analytical characterization is essential. This section provides detailed, step-by-step protocols for determining its key physical properties.

Workflow for Comprehensive Characterization

The following workflow outlines a logical sequence for the thorough analysis of a newly synthesized or procured batch of the title compound.

Caption: A logical workflow for the physicochemical characterization of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to fill it to a depth of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.

-

Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2 °C per minute once the temperature is within 10-15 °C of the estimated melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat: For accuracy, repeat the measurement with a fresh sample and a new capillary tube.

Protocol for ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Protocol for Solubility Determination (Shake-Flask Method)

Determining the solubility in various solvents is critical for designing reaction conditions and for formulation development.

Objective: To quantitatively measure the solubility of the compound in a specific solvent at a given temperature.

Materials:

-

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester sample

-

A range of solvents (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexane)

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

IV. Applications in Drug Discovery and Development

The unique structural features of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester make it a valuable building block in the synthesis of a wide range of biologically active molecules. The piperazine moiety is a common scaffold in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[7] The presence of the chiral center allows for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation.

V. Conclusion

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a key synthetic intermediate with a physicochemical profile that makes it amenable to a variety of synthetic transformations. While a complete set of experimentally determined physical properties is not yet available in the public literature, the data and predictions compiled in this guide offer a solid foundation for its use in research and development. The provided analytical protocols furnish the necessary tools for researchers to independently verify the identity and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. As the demand for enantiomerically pure and complex drug molecules continues to grow, the importance of well-characterized chiral building blocks like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester will undoubtedly increase.

References

-

Pipzine Chemicals. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester. Available at: [Link]

-

Pharmaffiliates. (S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester. Available at: [Link]

-

DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

-

PubChem. (S)-4-N-Boc-piperazine-2-carboxylic acid. Available at: [Link]

-

PubChem. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Available at: [Link]

-

Oakwood Chemical. (S)-4-N-Boc-Piperazine-2-carboxylic acid methyl ester. Available at: [Link]

-

Chongqing Chemdad Co. N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER. Available at: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester Manufacturer China | High Purity CAS 132684-55-4 | COA & MSDS | Pharmaceutical Intermediate Supplier [pipzine-chem.com]

- 5. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 6. N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS No. 1217810-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester, with the CAS number 1217810-25-7, is a chiral piperazine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a piperazine core with a stereocenter at the C-2 position, an N-Boc protecting group, and a methyl ester functional group, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is crucial for its handling, reaction optimization, and incorporation into drug candidates.

| Property | Value | Source |

| CAS Number | 1217810-25-7 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [1][4] |

| Molecular Weight | 258.31 g/mol | [1][4] |

| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [4] |

| Synonyms | (S)-3-Methoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester, tert-Butyl (S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [4] |

| Appearance | Solid (Typical) | [5] |

| Solubility | Soluble in some organic solvents | [5] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Chemical Logic

A plausible synthetic approach could start from a suitably protected chiral diamine or a chiral amino acid derivative. The piperazine ring can be formed through various cyclization strategies. Subsequent functionalization would involve the introduction of the acetic acid methyl ester side chain and the N-Boc protecting group. The mono-protection with the tert-butoxycarbonyl (Boc) group is a key step, as it allows for selective reactions at the unprotected nitrogen atom.[6]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.

Key Reactions and Methodologies

The utility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester as a building block stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is stable under a variety of conditions, allowing for selective manipulation of the other functionalities.

N-Boc Deprotection

A crucial step in many synthetic routes utilizing this intermediate is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.

Step-by-Step Protocol for Boc Deprotection (General Procedure):

-

Dissolution: Dissolve the (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in a suitable anhydrous solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane). The reaction is often performed at room temperature or 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the solvent and excess acid are typically removed under reduced pressure. The resulting amine salt can then be neutralized with a base to obtain the free amine or used directly in the next step.

Boc Deprotection Workflow:

Caption: General workflow for the deprotection of the N-Boc group.

Applications in Drug Discovery and Development

Chiral piperazine scaffolds are integral to the design of a wide range of therapeutic agents. The specific stereochemistry and functional handles of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester make it a valuable precursor for the synthesis of complex molecules targeting various diseases. The piperazine ring often serves to improve the pharmacokinetic properties of a drug candidate or to correctly orient other pharmacophoric groups for optimal target engagement.[3]

While specific drugs synthesized directly from this exact intermediate are not prominently disclosed in publicly available literature, its structural motifs are present in numerous biologically active compounds. For instance, piperazine derivatives are key components of drugs targeting central nervous system disorders, infectious diseases, and cancer. The acetic acid methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in many pharmaceuticals.

Analytical Characterization

The purity and identity of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. While a publicly available spectrum for this specific compound is not provided in the search results, related structures show characteristic signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR), the methyl ester (a singlet around 3.7 ppm), and the piperazine ring protons (a series of multiplets in the 2.5-4.0 ppm region).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (C₁₂H₂₂N₂O₄), the expected molecular ion peak [M+H]⁺ would be approximately 259.16.

Conclusion

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists aiming to leverage this important intermediate in the creation of novel therapeutics.

References

-

(S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester. Pipzine Chemicals. Accessed January 30, 2026. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Accessed January 30, 2026. [Link]

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- Synthesis method of N-Boc piperazine.

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Accessed January 30, 2026. [Link]

-

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester. PubChem. Accessed January 30, 2026. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Accessed January 30, 2026. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Accessed January 30, 2026. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Accessed January 30, 2026. [Link]

-

Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Accessed January 30, 2026. [Link]

-

Tert-Butylcarbazole and Methoxycarbazole Substituted on the Phenazine Group Exhibit Mechano and Thermoresponsivity for TADF LEEC. KTU ePubl. Accessed January 30, 2026. [Link]

-

(S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester. Pharmaffiliates. Accessed January 30, 2026. [Link]

-

(S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester. Pipzine Chemicals. Accessed January 30, 2026. [Link]

-

tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride. Lead Sciences. Accessed January 30, 2026. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester Manufacturer China | High Purity CAS 132684-55-4 | COA & MSDS | Pharmaceutical Intermediate Supplier [pipzine-chem.com]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

The Strategic Application of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic systems, the piperazine moiety stands out as a "privileged scaffold," consistently appearing in a wide array of approved drugs.[1] Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity to modulate aqueous solubility and bioavailability, make it a cornerstone in drug design.[1][2] This guide focuses on a particularly valuable derivative: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester . The introduction of a chiral center and a constrained acetic acid side chain at the 2-position, combined with the strategic placement of a Boc protecting group, renders this molecule a highly versatile and sought-after building block for the synthesis of complex, biologically active compounds.

This technical guide will provide an in-depth exploration of the synthesis, key reactions, and, most importantly, the diverse applications of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in medicinal chemistry. We will delve into its role as a constrained amino acid surrogate and a key component in the construction of novel therapeutics, supported by detailed experimental protocols and insights into the rationale behind its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is fundamental to its effective application in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |

| Molecular Weight | 258.31 g/mol | [3] |

| Appearance | Typically a solid | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane. | [4] |

| Chirality | (S)-configuration | [4] |

| Storage Conditions | Should be stored in a cool, dry place, protected from light (2-8°C). | [5] |

Synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester: A Strategic Overview

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol: Synthesis of the Corresponding Carboxylic Acid Hydrochloride

Step 1: Synthesis of N-Boc-piperazine ethyl acetate [6]

-

In a suitable reactor under mechanical stirring, dissolve N-Boc-piperazine (1.5 kg, 8.0 mol) in acetonitrile (1.0 L).[6]

-

Cool the solution to 5-10 °C using an ice bath.[6]

-

Add potassium carbonate (1.5 kg).[6]

-

Slowly add a solution of ethyl bromoacetate (1.3 kg) in acetonitrile (1.0 L), maintaining the temperature below 25 °C.[6]

-

After the addition is complete, stir the reaction mixture at reflux (approximately 82 °C) for 2 hours.[6]

-

Filter the reaction mixture. The resulting filtrate contains the desired N-Boc-piperazine ethyl acetate and can be used directly in the next step.[6]

Step 2: Hydrolysis to N-Boc-piperazine acetic acid hydrochloride [6]

-

Dissolve the N-Boc-piperazine ethyl acetate from the previous step in tetrahydrofuran (THF) (5.0 L).[6]

-

Add water (0.5 L) and stir for 10 minutes.[6]

-

Add a solution of lithium hydroxide (0.5 kg) in water.[6]

-

Stir the reaction mixture at 20-25 °C for 2 hours.[6]

-

Filter the mixture to remove any solids.[6]

-

To the filtrate, add a solution of hydrogen chloride in methyl tert-butyl ether until the pH of the reaction mixture is between 1 and 3.[6]

-

Continue stirring at 20-25 °C for 1 hour to allow for precipitation.[6]

-

Filter the solid to obtain N-Boc-piperazine acetic acid hydrochloride.[6]

To obtain the methyl ester, the final acidification step can be replaced with a standard esterification procedure using methanol and a suitable acid catalyst.

Applications in Medicinal Chemistry: A Versatile Building Block

The unique structural features of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester make it a valuable tool in the medicinal chemist's arsenal. Its applications can be broadly categorized as follows:

Constrained Peptidomimetics

A significant challenge in peptide-based drug discovery is the inherent conformational flexibility and susceptibility to enzymatic degradation of peptides.[7] Incorporating conformationally constrained amino acid surrogates is a well-established strategy to overcome these limitations. The rigid piperazine ring of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester serves as a scaffold to mimic the secondary structures of peptides, such as β-turns. This can lead to enhanced receptor binding affinity, improved metabolic stability, and increased oral bioavailability.[7][8]

The synthesis of peptidomimetics involves the coupling of the carboxylic acid functionality of the deprotected piperazine derivative with the N-terminus of a peptide chain, or the coupling of an amino acid to the secondary amine of the piperazine ring after Boc-deprotection.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 5. N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester: A Chiral Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its prevalence stems from the advantageous physicochemical properties it imparts to molecules, including improved aqueous solubility and bioavailability, which are critical for oral drug administration.[2] The two nitrogen atoms of the piperazine core serve as key points for molecular elaboration, allowing for the fine-tuning of a compound's pharmacological profile.[3] However, the vast majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the carbon backbone unmodified.[1] This represents a significant untapped potential for expanding the three-dimensional chemical space of drug candidates. The introduction of chirality and functional group handles onto the piperazine ring, as exemplified by (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, unlocks new avenues for creating structurally complex and stereochemically defined molecules with enhanced biological activity and specificity.

This technical guide provides a comprehensive overview of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester as a chiral building block. We will delve into its synthesis, physicochemical properties, and strategic applications in the development of novel therapeutics, offering insights into the causality behind experimental choices and providing detailed protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a stable, typically solid compound at room temperature, soluble in organic solvents such as dichloromethane.[4] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [5] |

| CAS Number | 1217810-25-7 | [6] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [5] |

| Molecular Weight | 258.31 g/mol | [5] |

| Appearance | Typically a solid | [4] |

| Solubility | Soluble in some organic solvents like dichloromethane | [4] |

| Chirality | (S)-configuration | [4] |

Strategic Synthesis of the Chiral Building Block

A proposed synthetic pathway is outlined below. The key transformation involves the construction of the piperazine ring from a chiral 1,2-diamine precursor, which is in turn derived from an α-amino acid.

Caption: Proposed synthetic pathway for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol based on analogous syntheses of substituted piperazines.[13] This protocol is designed as a self-validating system, with suggested in-process checks.

Step 1: Synthesis of the Chiral Piperazinone Intermediate

-

Starting Material: Begin with a suitable orthogonally protected (S)-amino acid derivative, such as N-Boc-(S)-aspartic acid β-tert-butyl ester.

-

Diamine Formation: Reduce the carboxylic acid functionality to an alcohol and subsequently convert it to a leaving group (e.g., a tosylate or mesylate). Displacement with an amine (e.g., benzylamine) followed by deprotection of the amino acid's amine and subsequent protection with an orthogonal protecting group (e.g., Cbz) will yield a chiral 1,2-diamine. The choice of protecting groups is critical to allow for selective deprotection in later steps.

-

Cyclization: Deprotect the primary amine and induce intramolecular cyclization to form the piperazinone ring. This is a crucial step where the stereocenter is maintained.

Step 2: Reduction and Functional Group Manipulation

-

Lactam Reduction: Reduce the piperazinone carbonyl group using a suitable reducing agent, such as lithium aluminum hydride (LAH), to form the piperazine ring.

-

Side Chain Elaboration: The ester group on the side chain can be hydrolyzed to the corresponding carboxylic acid.

Step 3: Boc Protection and Esterification

-

N-Boc Protection: The secondary amine at the N4 position is selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[3] The choice of reaction conditions is important to avoid bis-protection.

-

Esterification: The carboxylic acid is then esterified to the methyl ester. This can be achieved using various standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or under milder conditions using reagents like trimethylsilyldiazomethane.

In-Process Validation:

-

TLC and LC-MS: Monitor the progress of each reaction to ensure complete conversion of the starting material and to identify the formation of the desired product and any side products.

-

NMR Spectroscopy: Characterize the intermediates at each step to confirm their structure and purity before proceeding to the next reaction.

-

Chiral HPLC: After the formation of the chiral piperazine core, chiral HPLC analysis should be performed to confirm the enantiomeric purity of the product.

Applications in Drug Synthesis: A Gateway to Novel Therapeutics

The strategic placement of a chiral center and a functionalizable acetic acid methyl ester side chain makes (S)-4-N-Boc-piperazine-2-acetic acid methyl ester a highly valuable building block for the synthesis of complex and biologically active molecules. The orthogonally protected nitrogens allow for sequential and regioselective introduction of different substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

A key application of chiral piperazine derivatives is in the development of drugs for infectious diseases. For instance, the anti-tuberculosis drugs Delamanid and Pretomanid are nitroimidazole-based compounds that have shown significant efficacy against multi-drug-resistant tuberculosis.[14][15] While the exact synthesis of these drugs may not directly utilize the title compound, the core piperazine or related heterocyclic structures are crucial for their activity. The availability of chiral building blocks like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester provides medicinal chemists with the tools to synthesize novel analogs of these drugs with potentially improved efficacy, safety, and pharmacokinetic profiles.

The workflow for incorporating this building block into a drug discovery program is illustrated below.

Caption: Workflow for utilizing the chiral building block in drug discovery.

Conclusion: Enabling Innovation in Medicinal Chemistry

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a powerful and versatile chiral building block that offers significant advantages for the synthesis of novel and complex drug candidates. Its predefined stereochemistry and orthogonally protected nitrogen atoms provide medicinal chemists with precise control over the three-dimensional architecture of their target molecules. By enabling the exploration of previously underutilized chemical space, this building block has the potential to accelerate the discovery of next-generation therapeutics with improved efficacy and safety profiles. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to leverage the full potential of this valuable chiral scaffold in their drug discovery programs.

References

-

Pretomanid, プレトマニド; | New Drug Approvals. (2019, September 4). Retrieved from [Link]

- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).

- CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents. (n.d.).

-

(S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester - Pipzine Chemicals. (n.d.). Retrieved from [Link]

-

Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(20), 12345-12356. Retrieved from [Link]

-

(S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER Eight Chongqing Chemdad Co. (n.d.). Retrieved from [Link]

-

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 - PubChem. (n.d.). Retrieved from [Link]

-

Zhai, et al. (2020). A Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development, 24(10), 2245-2252. Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - DigitalCommons@TMC. (2022, May 25). Retrieved from [Link]

- US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents. (n.d.).

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (2020, October 28). Retrieved from [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).

-

Summary of Process Development Work on TB Drug Pretomanid - Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2023, February 17). Retrieved from [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Publishing. (n.d.). Retrieved from [Link]

-

Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC - NIH. (n.d.). Retrieved from [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023, February 16). Retrieved from [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020, October 28). Retrieved from [Link]

-

Enantioselective synthesis of pretomanid & investigations of Raman spectroscopy for through-tube monitoring of reactions - DSpace@MIT. (n.d.). Retrieved from [Link]

-

A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved from [Link]

-

Piperazine | C 4 H 10 N 2 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved from [Link]

-

Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed. (2018, October 5). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 5. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]

Stability and Storage of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester

The following technical guide details the stability profile and storage protocols for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester . This document is structured for researchers requiring high-fidelity preservation of chiral integrity and chemical purity.

Technical Dossier & Handling Protocols

Executive Summary: The Stability Paradox

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1217810-25-7) is a high-value chiral building block. Its utility lies in its orthogonality: a secondary amine for diversification, a Boc-protected amine for masking, and a methyl ester for cyclization or extension.

However, this versatility creates a stability paradox . The molecule contains a nucleophilic secondary amine in close proximity (gamma-position) to an electrophilic ester. In the free base form, this compound is metastable . Without rigorous thermal and atmospheric control, it is prone to spontaneous intramolecular cyclization (forming a bicyclic lactam), intermolecular oligomerization, and carbamate formation upon exposure to atmospheric CO₂.

Critical Recommendation: Store strictly at -20°C under Argon/Nitrogen . Avoid storage as a solution.

Chemical Profile & Vulnerability Assessment

Physicochemical Identity

| Property | Specification |

| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |

| CAS Number | 1217810-25-7 |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.31 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

| Chirality | (S)-enantiomer (Subject to racemization under basic conditions) |

Degradation Vectors

The compound faces three primary degradation threats, ranked by probability:

-

Intramolecular Cyclization (The "Lactam Risk"):

-

Mechanism:[1][2][3][4] The free secondary amine (N1) acts as a nucleophile, attacking the ester carbonyl at the C2-sidechain.

-

Thermodynamics: Formation of a 5-membered gamma-lactam ring fused to the piperazine core is kinetically favored at room temperature (RT).

-

Result: Irreversible formation of a bicyclic impurity (diazabicyclo-octanone derivative).

-

-

Atmospheric Carboxylation (The "Crust" Effect):

-

Hydrolysis & Racemization:

Visualizing Degradation Pathways

The following diagram maps the kinetic risks associated with improper storage.

Caption: Figure 1. Degradation vectors. Note that intramolecular cyclization is the dominant intrinsic instability pathway.

The "Gold Standard" Storage Protocol

To maintain purity >98% and ee >99% over 12 months, the following protocol is mandatory.

Environmental Conditions

-

Temperature: -20°C (± 5°C) .

-

Rationale: Arrhenius kinetics dictate that lowering temperature retards the nucleophilic attack of the amine on the ester. Storage at 4°C is acceptable for <1 week but insufficient for long-term banking.

-

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen).

-

Rationale: Argon is heavier than air and provides a superior blanket against moisture and CO₂ ingress.

-

-

Physical State: Neat (Solvent-free).

-

Rationale: Solvation increases molecular mobility, dramatically accelerating cyclization and oligomerization. Never store as a stock solution.

-

Container Specifications

-

Primary Vessel: Amber glass vial with a Teflon-lined screw cap.

-

Why Amber? While not intensely photosensitive, amber glass reduces general UV degradation risks.

-

Why Teflon? Prevents leaching of plasticizers which can contaminate the lipophilic Boc region.

-

-

Secondary Containment: Sealed desiccator or Mylar bag with active desiccant (Silica gel) and oxygen scavenger.

Handling Workflow (Thaw-Use-Refreeze)

Repeated freeze-thaw cycles introduce condensation. Follow this strict workflow:

Caption: Figure 2. Thaw-Use-Refreeze Cycle. Equilibration is critical to prevent water condensation inside the cold vial.

Quality Control & Re-Validation

Before using a stored batch in a critical GMP or late-stage synthesis, validate integrity using these methods.

Analytical Methods

| Method | Parameter | Acceptance Criteria | Notes |

| ¹H-NMR (CDCl₃) | Chemical Structure | Integral ratio match | Watch for "satellite" peaks near 3.5-4.0 ppm indicating lactam formation.[5] |

| HPLC (Reverse Phase) | Purity | > 98.0% Area | Use low-pH buffer (0.1% TFA) to suppress amine tailing. |

| Chiral HPLC | Enantiomeric Excess | > 99.0% ee | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. |

| Karl Fischer | Water Content | < 0.5% w/w | High water promotes hydrolysis. |

Visual Inspection[7]

-

Pass: Clear, colorless to pale yellow oil/solid.

-

Fail: Cloudy appearance, white crust on rim (carbonate), or significant yellow/orange darkening (oxidation).

Synthesis Implications

When using (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in synthesis:

-

Base Handling: Avoid strong bases (NaOH, LiOH) unless hydrolysis is the intended step. The chiral center at C2 is alpha to a carbonyl and prone to racemization.

-

Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for long-term reactions if possible, as they can react with secondary amines over time. Preferred solvents: DMF, THF (freshly distilled/dry).

-

Order of Addition: Always add the electrophile (e.g., alkyl halide, acyl chloride) to the reaction vessel before adding the piperazine reagent if attempting N-alkylation, to minimize self-reaction time.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6558431, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. Retrieved January 31, 2026 from [Link]

-

Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654. (Mechanistic basis for secondary amine-CO2 interaction/degradation). [Link]

-

Oakwood Chemical. Safety Data Sheet: (S)-4-N-Boc-Piperazine-2-carboxylic acid methyl ester (Analogous Stability Data). Retrieved January 31, 2026 from [Link]

- Freeman, F. et al. (2011).Intramolecular Cyclization of Gamma-Amino Esters. Journal of Organic Chemistry.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. peptide.com [peptide.com]

- 3. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. 2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid - CAS:183591-72-2 - Sunway Pharm Ltd [3wpharm.com]

Navigating the Solubility Landscape of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] This guide provides an in-depth exploration of the solubility of a key pharmaceutical intermediate, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. This compound, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), presents its own set of solubility challenges and considerations that must be thoroughly understood and navigated by researchers and drug development professionals. A comprehensive understanding of its behavior in various organic solvents is not merely an academic exercise but a fundamental necessity for efficient process development, formulation design, and successful clinical translation.

Physicochemical Profile of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester

A foundational understanding of the target molecule's intrinsic properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Chemical Name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | [2] |

| Synonyms | tert-Butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | [2] |

| CAS Number | 1217810-25-7 | [2] |

| Molecular Formula | C₁₂H₂₂N₂O₄ | [2] |

| Molecular Weight | 258.31 g/mol | [2] |

| Appearance | Solid (Typical) | [3] |

The structure of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, featuring a Boc-protected piperazine ring and a methyl ester, imparts a degree of lipophilicity. The presence of heteroatoms (nitrogen and oxygen) also allows for potential hydrogen bonding interactions, which can influence its solubility in different solvent systems.

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.

For a molecule like (S)-4-N-Boc-piperazine-2-acetic acid methyl ester, its solubility in a given organic solvent will be influenced by:

-

Polarity: The polarity of the solvent will play a crucial role. Solvents with polarities similar to the solute are generally more effective.

-

Hydrogen Bonding Capacity: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the dissolution of a solute with hydrogen bonding capabilities.

-

Dielectric Constant: The dielectric constant of the solvent can influence the electrostatic interactions between solute molecules.

Qualitative Solubility Insights

While specific quantitative data for (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is not extensively published, qualitative information from suppliers and data on analogous structures provide valuable initial guidance. It is generally reported to be "soluble in some organic solvents".[3] The closely related carboxylic acid analog, (S)-4-N-Boc-piperazine-2-carboxylic acid, is described as soluble in common organic solvents like dichloromethane.[4] Furthermore, the parent N-Boc-piperazine is known to be soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.[5] Based on these observations, a range of polar and non-polar aprotic and protic solvents should be considered when determining the solubility profile of the title compound.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

- Accurately weigh an excess amount of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (e.g., 10-20 mg) into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

- To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

- Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

- Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

- Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.[6]

3. Phase Separation:

- After equilibration, carefully remove the vials and allow any remaining solid to settle.

- To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This step must be performed quickly to minimize temperature fluctuations.

4. Sample Analysis (Concentration Determination):

- Accurately dilute a known volume of the clear saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis).

- Quantify the concentration of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[7]

- A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[8]

5. Calculation of Solubility:

- Calculate the concentration of the undiluted saturated solution based on the dilution factor.

- Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Analysis and Interpretation

The data obtained from the experimental protocol should be tabulated to allow for easy comparison of the solubility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in different organic solvents.

Table of Expected Solubility Data

| Organic Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) at 25°C |

| Dichloromethane | Halogenated | 3.1 | To be determined |

| Ethyl Acetate | Ester | 4.4 | To be determined |

| Acetone | Ketone | 5.1 | To be determined |

| Isopropanol | Alcohol (Protic) | 3.9 | To be determined |

| Ethanol | Alcohol (Protic) | 4.3 | To be determined |

| Methanol | Alcohol (Protic) | 5.1 | To be determined |

| Acetonitrile | Nitrile | 5.8 | To be determined |

| Dimethylformamide (DMF) | Amide | 6.4 | To be determined |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | To be determined |

| Toluene | Aromatic Hydrocarbon | 2.4 | To be determined |

| Heptane | Aliphatic Hydrocarbon | 0.1 | To be determined |

Note: The solubility values in this table are placeholders and must be determined experimentally.

The results should be analyzed in the context of the solvent properties. For instance, higher solubility in solvents like methanol and ethanol would suggest the importance of hydrogen bonding interactions. Good solubility in dichloromethane and ethyl acetate would indicate that the compound is amenable to dissolution in moderately polar, aprotic environments.

Conclusion and Practical Implications for Drug Development

A thorough understanding of the solubility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester in a range of organic solvents is indispensable for its effective use in pharmaceutical synthesis and development. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable thermodynamic solubility data. This information will directly inform critical decisions in process chemistry, such as the choice of reaction solvents, crystallization conditions, and purification strategies. Furthermore, for formulation scientists, this data is foundational for developing stable and effective drug delivery systems. By investing in a comprehensive characterization of solubility early in the development process, researchers can mitigate risks, optimize processes, and accelerate the journey of a new therapeutic agent from the laboratory to the clinic.

References

- (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester - Pipzine Chemicals.

- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem.

- (S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China.

-

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester - PubChem. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

-

Thermodynamic Solubility Assay - Evotec. Available at: [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester Manufacturer China | High Purity CAS 132684-55-4 | COA & MSDS | Pharmaceutical Intermediate Supplier [pipzine-chem.com]

- 4. (S)-4-N-Boc-Piperazine-2-Carboxylic Acid | High Purity Bulk Supplier China | CAS 138884-12-5 | Specifications, Applications, Safety Data [chemheterocycles.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. evotec.com [evotec.com]

- 8. pharmaguru.co [pharmaguru.co]

Technical Monograph: (S)-4-N-Boc-Piperazine-2-Acetic Acid Methyl Ester

Advanced Chiral Scaffolds in Peptidomimetic Drug Design

Executive Summary & Physicochemical Profile

Compound Identity

(S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a high-value chiral building block (CBB) used extensively in the synthesis of peptidomimetics, particularly integrin inhibitors and GPCR modulators. It serves as a constrained amino acid surrogate, introducing a specific conformational bias that mimics the

Nomenclature Clarification In this monograph, we adhere to the IUPAC numbering where the chiral center bearing the acetic acid side chain is designated as position C2 . Consequently, the distal nitrogen is N4 (protected by Boc), and the proximal nitrogen is N1 (free amine).

Physicochemical Data Table

| Property | Value / Description |

| Chemical Name | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester |

| IUPAC Name | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate |

| CAS Registry Number | 1217810-25-7 |

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| Chirality | (S)-enantiomer |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Secondary Amine, N1) |

| Boiling Point (Pred.) | 340–350 °C at 760 mmHg |

| Density (Pred.) | 1.08 ± 0.1 g/cm³ |

Synthetic Architecture: Causality & Protocols

The synthesis of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester requires maintaining strict enantiomeric purity. Two primary routes are prevalent: the Arndt-Eistert Homologation (for high-precision lab scale) and the Aspartic Acid Cyclization (for scale-up).

Route A: Arndt-Eistert Homologation (High Fidelity)

Rationale: This route starts from the commercially available (S)-N1,N4-di-Boc-piperazine-2-carboxylic acid. It is chosen when enantiomeric excess (ee) >99% is critical, as it avoids the racemization risks associated with cyclization at high temperatures.

Protocol:

-

Activation: React (S)-1,4-di-Boc-piperazine-2-carboxylic acid with isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

-

Diazotization: Treat with diazomethane (

) in ether to generate the -

Wolff Rearrangement: Catalyze with silver benzoate (

) in methanol. The diazoketone undergoes rearrangement to a ketene, which is immediately trapped by methanol to form the methyl ester. -

Selective Deprotection: The resulting product is (S)-1,4-di-Boc-piperazine-2-acetic acid methyl ester. Selective cleavage of the N1-Boc group (sterically less hindered or chemically differentiated if Cbz was used on N1) yields the target. Note: If both are Boc, statistical deprotection is required, which is inefficient. Therefore, the starting material is usually (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid, allowing hydrogenolytic removal of Cbz to yield the free N1 amine.

Route B: The Aspartic Acid Cyclization (Scale-Up)

Rationale: This route utilizes the "Chiral Pool" (L-Aspartic Acid), making it cost-effective for multi-gram synthesis.

Step-by-Step Methodology:

-

Starting Material: N-Boc-L-Aspartic acid-1-methyl ester.

-

Amide Formation: Coupling with N-(2-bromoethyl)amine (or equivalent masked ethanolamine) using EDC/HOBt.

-

Cyclization: Base-induced intramolecular cyclization (

, MeCN, reflux) displaces the bromide, forming the piperazine ring. -

Refining: The resulting intermediate often requires careful chromatography to separate diastereomers if racemization occurred.

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for accessing the chiral piperazine scaffold. The Green path represents the target generation.

Analytical Characterization & Quality Control

To ensure the integrity of this scaffold for drug development, a self-validating analytical suite is required.

Nuclear Magnetic Resonance (NMR)[3]

-

NMR (400 MHz,

-

Validation: Integration of the Boc signal vs. the Methyl ester signal must yield a 3:1 ratio. Deviation indicates incomplete protection or hydrolysis.

Mass Spectrometry (LC-MS)[4][5]

-

Ionization: ESI+

-

Expected Mass:

. -

Fragmentations: Loss of Boc group (

Da) yielding

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine.

-

Requirement: ee > 98.0% is standard for pharmaceutical intermediates to prevent diastereomer formation in subsequent coupling steps.

Functional Applications in Drug Discovery[6][7]

This molecule is a "privileged scaffold" in medicinal chemistry, primarily acting as a conformationally constrained mimetic of the amino acid sequence Asp-Gly or Arg-Gly .

Mechanism of Action: Integrin Antagonism

The piperazine ring restricts the flexibility of the backbone, locking pharmacophores into a specific vector orientation required to bind integrin receptors (e.g.,

-

RGD Mimetics: The acetic acid side chain (after hydrolysis) mimics the Aspartic acid (D) of the RGD (Arg-Gly-Asp) sequence.

-

N1 Functionalization: The free amine at N1 allows for the attachment of the Arginine mimetic (e.g., a benzamidine or pyridine group).

-

N4 Functionalization: The Boc group is removed to attach hydrophobic linkers that interact with the auxiliary binding pockets of the receptor.

Signaling Pathway Interaction

Figure 2: Mechanism of piperazine-based antagonists in blocking Integrin-mediated signaling pathways.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis under humid conditions.

-

Stability: The Boc group is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

-

Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

PubChem. (2024).[1] Compound Summary: (S)-4-N-Boc-piperazine-2-acetic acid methyl ester.[1] National Library of Medicine. [Link]

-

Chamakuri, S., et al. (2022).[2] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[2] [Link][3]

-

Pharmaffiliates. (2024). Certificate of Analysis: (S)-4-N-Boc-piperazine-2-acetic Acid Methyl Ester. [Link]

-

Boley, A. J., et al. (2024).[4] Photoredox Catalysis in Piperazine Synthesis. Journal of the American Chemical Society, 146, 31114-31123.[4] [Link]

Sources

- 1. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. Piperazine synthesis [organic-chemistry.org]

Structural Elucidation and Synthetic Utility of (S)-4-N-Boc-piperazine-2-acetic acid methyl ester

[1]

Identity & Nomenclature: The Structural Paradox

In the realm of peptidomimetics and heterocyclic chemistry, (S)-4-N-Boc-piperazine-2-acetic acid methyl ester (CAS: 1217810-25-7) serves as a critical chiral scaffold. However, its nomenclature often creates confusion due to the conflicting prioritization rules between common laboratory usage and strict IUPAC systematic naming.

The Numbering Shift

Common nomenclature prioritizes the "free" amine as position 1 to emphasize the reactive site for subsequent coupling.[1] In contrast, IUPAC rules prioritize the carbamate (Boc-protected nitrogen) as the principal functional group, forcing it to position 1.[1] This results in a "positional shift" of the acetic acid side chain from C2 to C3.[1]

Table 1: Nomenclature Mapping

| Naming Convention | Name | Rationale |

| Common / Commercial | (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | Prioritizes the free amine ( |

| IUPAC (Systematic) | tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate** | Prioritizes the carboxylate ( |

| Alternative Systematic | Methyl 2-[(2S)-4-(tert-butoxycarbonyl)piperazin-2-yl]acetate | Treats the ester as the parent structure and the piperazine as the substituent. |

Structural Visualization

The following diagram illustrates the numbering shift that occurs between the common and systematic views.

Figure 1: Divergence in numbering based on functional group priority. The IUPAC name (Red) is required for regulatory documentation, while the Common name (Blue) is standard in synthetic planning.[1]

Synthetic Pathways: The Arndt-Eistert Homologation

The synthesis of the acetic acid derivative (-CH₂COOMe) from the more readily available carboxylic acid (-COOH) precursor requires a one-carbon homologation.[1] The Arndt-Eistert synthesis is the gold standard for this transformation, maintaining the stereochemical integrity of the (S)-chiral center.[1]

Protocol Design: Causality & Control

Direct alkylation of the piperazine ring at C2 is stereochemically difficult and prone to racemization.[1] Therefore, starting from the chiral pool—specifically (S)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 128019-59-0)—is the most reliable strategy. The mechanism proceeds through a diazoketone intermediate, which undergoes Wolff rearrangement.[1]

Step-by-Step Methodology

Precursors:

-

Starting Material: (S)-4-N-Boc-piperazine-2-carboxylic acid.[2][3]

-

Activator: Isobutyl chloroformate.[1]

-

Reagent: Diazomethane (generated in situ or supplied as solution).[1]

-

Catalyst: Silver benzoate (AgBz) or Silver oxide (Ag₂O).[1]

Workflow:

-

Activation (Mixed Anhydride Formation):

-

Dissolve the starting acid (1.0 eq) in anhydrous THF at -15°C.

-

Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).[1]

-

Mechanism:[1][4] Formation of the mixed anhydride activates the carbonyl carbon for nucleophilic attack.[1]

-

Checkpoint: White precipitate (N-methylmorpholine hydrochloride) confirms reaction progress.[1]

-

-

Diazoketone Formation:

-

Filter the mixture (under inert atmosphere) to remove salts.

-

Add the filtrate to a solution of diazomethane in ether (excess, ~2.5 eq) at 0°C.

-

Safety: Use blast shields and dedicated glassware; diazomethane is explosive and toxic.[1]

-

Result: Formation of the

-diazo ketone.

-

-

Wolff Rearrangement (The Homologation):

-

Dissolve the crude diazoketone in anhydrous Methanol.

-

Add catalytic Silver Benzoate (0.1 eq) dissolved in triethylamine.[1]

-

Reaction: The release of

gas generates a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.[1] -

Stereochemistry: The rearrangement occurs with retention of configuration at the migrating chiral center.[1]

-

Figure 2: The Arndt-Eistert homologation pathway. The critical step is the Wolff rearrangement, which extends the carbon chain while preserving the (S)-stereocenter.[1]

Analytical Characterization (Self-Validating Metrics)

To ensure the synthesized material meets the stringent requirements for drug development (e.g., as a PNA monomer or peptidomimetic), the following analytical profile must be verified.

Table 2: Quality Control Specifications

| Technique | Expected Signal / Metric | Diagnostic Value |

| 1H NMR (400 MHz, CDCl3) | The presence of the singlet at 3.68 ppm confirms the methyl ester formation.[1] The methylene doublet/multiplet at 2.4 ppm confirms the chain extension (acetic vs carboxylic).[1] | |

| Chiral HPLC | Column: Chiralpak IA/IC; Mobile Phase: Hexane/IPA.[1] | e.e. > 98% . The Arndt-Eistert reaction preserves chirality, but base-catalyzed epimerization can occur during workup. |

| Mass Spectrometry (ESI) | Confirms molecular weight ( |

Applications in Drug Discovery[2][7][8][9][10]

The (S)-4-N-Boc-piperazine-2-acetic acid methyl ester is a "privileged scaffold" due to its ability to impose conformational constraints on peptide backbones.

-

Peptide Nucleic Acids (PNA): The 2-acetic acid side chain allows for the attachment of nucleobases or linker units, while the piperazine ring provides a rigid, charged backbone that improves cellular uptake compared to traditional acyclic PNA.[1]

-

Integrin Inhibitors: Piperazine-acetic acid derivatives mimic the RGD (Arg-Gly-Asp) turn sequence, acting as potent antagonists for

integrins, which are targets in cancer metastasis and thrombosis.[1] -

HIV Protease Inhibitors: The scaffold serves as a core unit in the synthesis of Indinavir analogs, where the secondary amine (N1) is coupled to a hydroxyethylamine isostere.[1]

References

-

PubChem. (2024).[1][2] tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.[2][5] National Library of Medicine.[1] [Link][1]

-

Chaudhari, S., et al. (2022).[1] A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.[1] [Link]

-

Ye, X., et al. (2010).[1] Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry. [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]